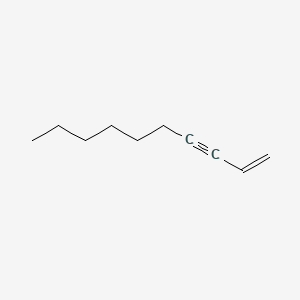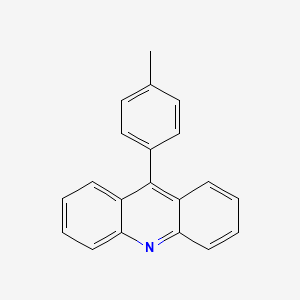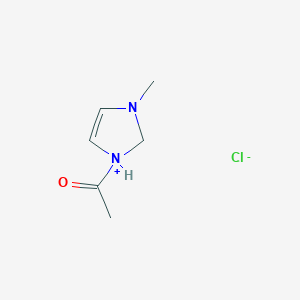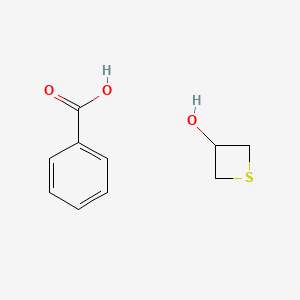
Benzoic acid;thietan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;thietan-3-ol is a compound that combines the properties of benzoic acid and thietan-3-ol. Benzoic acid is a simple aromatic carboxylic acid, widely used as a food preservative and in the manufacture of various chemicals. Thietan-3-ol, on the other hand, is a four-membered sulfur-containing heterocycle, known for its unique chemical properties and applications in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thietan-3-ol can be achieved through various methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
Industrial production of thietan-3-ol often involves the reaction of epichlorohydrin with hydrogen sulfide in the presence of a base such as potassium hydroxide . This method is favored for its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;thietan-3-ol undergoes various chemical reactions, including:
Oxidation: Thietan-3-ol can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thietan-3-ol to its corresponding thiol.
Substitution: Thietan-3-ol can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various thietan-3-ol derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;thietan-3-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid;thietan-3-ol involves its interaction with molecular targets through its functional groups. The thietan-3-ol moiety can act as a bioisostere of the carboxylic acid group, potentially mimicking its interactions with biological targets . This property makes it valuable in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of drugs .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-ol: Another four-membered ring compound, similar to thietan-3-ol, but with an oxygen atom instead of sulfur.
Sulfoxides and Sulfones: Oxidized derivatives of thietan-3-ol.
Uniqueness
Benzoic acid;thietan-3-ol is unique due to its combination of aromatic and sulfur-containing heterocyclic properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propiedades
Número CAS |
25435-27-2 |
|---|---|
Fórmula molecular |
C10H12O3S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
benzoic acid;thietan-3-ol |
InChI |
InChI=1S/C7H6O2.C3H6OS/c8-7(9)6-4-2-1-3-5-6;4-3-1-5-2-3/h1-5H,(H,8,9);3-4H,1-2H2 |
Clave InChI |
WTAVDGABRSLXBU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
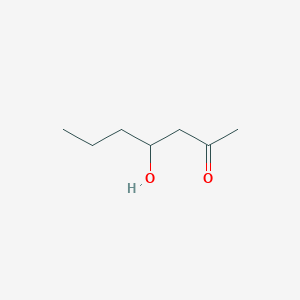
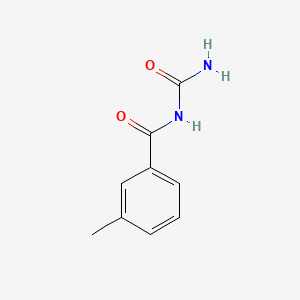
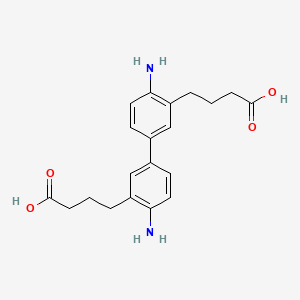
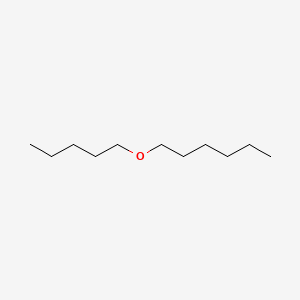
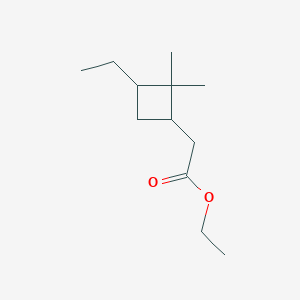

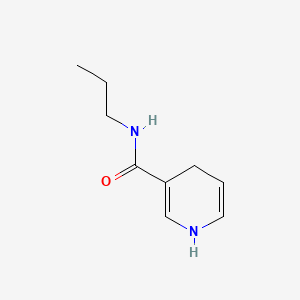
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
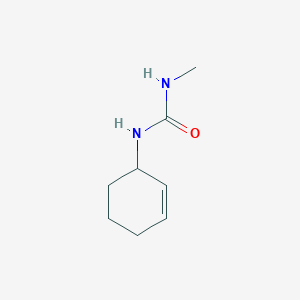
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
